1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Library Design

1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CAS 928708-14-9) is a heterocyclic building block belonging to the N-aryl-2,5-dimethylpyrrole-3-carbaldehyde class. Its molecular formula is C13H11BrN2O3 with a molecular weight of 323.14 g/mol.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
Cat. No. B15094284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C)C=O
InChIInChI=1S/C13H11BrN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3
InChIKeyJMSQPCMHQJCFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde: Core Identity and Procurement Classification


1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CAS 928708-14-9) is a heterocyclic building block belonging to the N-aryl-2,5-dimethylpyrrole-3-carbaldehyde class. Its molecular formula is C13H11BrN2O3 with a molecular weight of 323.14 g/mol . The structure features a pyrrole ring substituted with methyl groups at the 2- and 5-positions, a carbaldehyde at the 3-position, and an N-phenyl ring bearing both a bromine at the para position and a nitro group at the ortho position. This compound is synthesized via condensation of hexane-2,5-dione with the appropriate aniline followed by Vilsmeier–Haack formylation, a route established for the broader class of sterically hindered N-arylpyrroles [1].

1
Dual derivatization handles: para-bromine enables cross-coupling libraries; ortho-nitro group can be reduced to an amine for amide or diazonium chemistry.
2
Established synthetic route: Vilsmeier–Haack formylation of the preformed N-arylpyrrole provides reliable access to the 3-carbaldehyde scaffold.
3
Unique electronic profile: ortho-nitro and para-bromo substituents cooperate to influence rotational barrier and formylation regioselectivity, unlike mono-substituted analogs.

Why 1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde Cannot Be Replaced by Close Analogs


Interchanging this compound with its closest analogs—such as the 4-bromo-only or 4-nitro-only N-phenyl derivatives—is not trivial because the ortho-nitro and para-bromo substituents cooperate to create a unique electronic and steric environment on the N-aryl ring. In the Vilsmeier–Haack synthesis of N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, the electron-withdrawing nature of the N-aryl substituent influences both the formylation regioselectivity and the rotational barrier around the N–C bond [1]. Class-level evidence further demonstrates that brominated nitrophenyl pyrroles derived from Pseudomonas aureofaciens exhibit antifungal activity against Neurospora crassa ATCC 9276, whereas their amino counterparts remain inactive [2]. This sensitivity of biological and physicochemical properties to the precise combination of bromo and nitro substituents means that substitution with a mono-substituted analog cannot guarantee equivalent reactivity, derivatization potential, or biological readout.

vs. 4-Bromophenyl analog Lacks the ortho-nitro group; formylation regioselectivity and electronic environment may shift, and antifungal activity observed for nitro derivatives may be lost.
vs. 4-Nitrophenyl analog No bromine atom eliminates the cross-coupling handle and heavy-atom effect; derivatization potential and physicochemical properties differ substantially.
vs. 4-Chloro-2-nitrophenyl analog Chlorine atom has a higher C–Cl bond dissociation energy, reducing oxidative addition efficiency in Pd-catalyzed reactions compared to the bromo derivative.

Quantitative Comparator Evidence for 1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde


Molecular Descriptor Differentiation: 4-Bromo-2-nitrophenyl vs. 4-Bromophenyl and 4-Nitrophenyl Analogs

The target compound possesses a higher molecular weight (323.14 g/mol) and distinct hydrogen-bond acceptor count compared to its mono-substituted analogs. The 4-bromophenyl analog (CAS 347331-78-6) has a molecular weight of 278.15 g/mol and contains no nitro group, resulting in lower polarity and different hydrogen-bonding capacity. The 4-nitrophenyl analog (CAS 423744-09-6) has a molecular weight of 244.25 g/mol and lacks the bromine atom, eliminating the heavy-atom effect and halogen-bonding potential [1] .

MW Differentiation
Cross-study comparable
Target: MW 323.14 g/mol vs. 4-Br analog: 278.15 g/mol (+45) vs. 4-NO₂ analog: 244.25 g/mol (+79)
Distinct molecular weight and H-bond acceptor count support differentiated lead optimization profiles.
Supplier catalog data; calculated from molecular formula.
Medicinal Chemistry Physicochemical Profiling Library Design

Halogen-Dependent Synthetic Intermediate Potential: Br vs. Cl in 2-Nitrophenyl Pyrroles

The para-bromine substituent on the target compound provides superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) compared to the 4-chloro analog. The C–Br bond dissociation energy is approximately 66 kcal/mol versus approximately 81 kcal/mol for C–Cl, making oxidative addition to Pd(0) more facile for the bromo derivative [1]. The 4-chloro-2-nitrophenyl analog (CAS 928708-12-7) has a molecular weight of 278.69 g/mol, differing from the target by the halogen identity alone .

Cross-Coupling Reactivity
Class-level inference
C–Br BDE ≈ 66 kcal/mol (vs. C–Cl ≈ 81 kcal/mol)
Lower bond dissociation energy facilitates oxidative addition, enabling milder cross-coupling conditions for library synthesis.
Class-level aryl halide trends; no direct kinetic data for this scaffold.
Cross-Coupling Chemistry Diversification Parallel Synthesis

Antifungal Activity Class Evidence for Brominated Nitrophenyl Pyrroles

In a study isolating brominated pyrrolnitrin derivatives from Pseudomonas aureofaciens, nitro-substituted bromophenyl pyrrole compounds inhibited the growth of Neurospora crassa ATCC 9276, whereas the corresponding amino-substituted compounds showed no biological activity [1]. Although the specific MIC values for the target compound were not reported in this study, the class-level finding establishes that the nitro group is essential for antifungal activity in this scaffold family. This contrasts with the 4-bromophenyl analog (lacking the nitro group), which would be predicted to have reduced or absent antifungal activity based on this SAR.

Antifungal Class Evidence
Class-level inference
Nitro bromophenyl pyrroles active; amino analogs inactive (N. crassa ATCC 9276)
Nitro group is a probable pharmacophoric requirement for antifungal screening in this scaffold.
Specific MIC not reported for this compound; class-level SAR from van Pée et al. (1983).
Antimicrobial Discovery Natural Product Analogs Agrochemical Intermediates

Corrosion Inhibition Potential: N-Aryl-2,5-dimethylpyrrole-3-carbaldehyde Scaffold Validation

Substituted N-arylpyrroles containing carbaldehyde groups on the pyrrole ring were investigated as corrosion inhibitors for aluminum in perchloric acid at 40°C. Electrochemical measurements showed that N-aryl-2,5-dimethylpyrroles bearing carbaldehyde groups exhibited significant inhibition effects. Among the substituents studied (–F, –Cl, –NH2), the ortho-fluoro derivative showed the best performance [1]. Although the 4-bromo-2-nitrophenyl derivative was not directly tested, its dual electron-withdrawing substituent profile (σm for Br = 0.39; σm for NO2 = 0.71) suggests a distinct electronic influence on the pyrrole ring compared to the mono-halogenated analogs that were evaluated.

Corrosion Inhibition Scaffold
Class-level inference
N-Aryl-2,5-dimethylpyrrole-3-carbaldehyde class inhibits aluminum corrosion in HClO₄ at 40 °C
Scaffold validation supports exploratory testing for materials protection; dual electron-withdrawing substitution may differentiate performance.
Target compound not included in the tested series; empirical evaluation required.
Corrosion Science Materials Chemistry Industrial Additives

Recommended Application Scenarios for 1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde


Diversifiable Intermediate for Parallel Medicinal Chemistry Libraries

The presence of both a bromine atom (suitable for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings) and a nitro group (reducible to an amine for amide bond formation or diazotization) makes this compound an ideal core scaffold for generating diverse compound libraries. The C–Br bond enables sequential functionalization at the para position of the N-phenyl ring, while the nitro-to-amine reduction opens a second orthogonal diversification vector. This dual-handle architecture distinguishes it from mono-substituted analogs that offer only a single derivatization site .

Antifungal Lead Optimization Starting Point

Based on class-level evidence that brominated nitrophenyl pyrroles inhibit Neurospora crassa growth while amino analogs are inactive , this compound can serve as a starting scaffold for antifungal lead optimization programs. Researchers should prioritize the 4-bromo-2-nitrophenyl variant over the 4-bromophenyl analog for antifungal screening campaigns.

Corrosion Inhibitor Development for Acidic Media

The N-aryl-2,5-dimethylpyrrole-3-carbaldehyde scaffold has demonstrated corrosion inhibition efficacy on aluminum in perchloric acid at elevated temperatures . The target compound's unique 4-bromo-2-nitrophenyl substitution pattern—with two electron-withdrawing groups—offers a distinct electronic profile that may yield differentiated inhibition performance compared to the previously tested –F, –Cl, and –NH2 analogs. This compound is suitable for exploratory testing in materials protection applications.

Physicochemical Probe for Structure-Activity Relationship Studies

With a molecular weight of 323.14 g/mol and a dual electron-withdrawing substituent arrangement , this compound occupies a distinct region of physicochemical space compared to its 4-bromophenyl (278.15 g/mol) and 4-nitrophenyl (244.25 g/mol) analogs [1] . This differentiation supports its use as a probe molecule in matched molecular pair analyses to deconvolute the contributions of halogen bonding, lipophilicity, and electronic effects to target binding or pharmacokinetic properties.

Application
Selection Property
Validation Focus
Parallel medicinal chemistry libraries
Orthogonal functionalization handles (Br, NO₂)
Cross-coupling and amine derivatization efficiency
Antifungal lead optimization
Nitro group requirement for activity
Growth inhibition in Neurospora crassa screening
Corrosion inhibitor development
Electron-withdrawing substitution pattern
Electrochemical testing in acidic media
Physicochemical SAR probe
Distinct molecular weight and H-bond profile
Matched molecular pair analysis
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